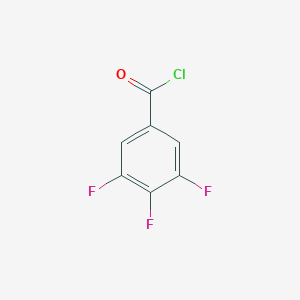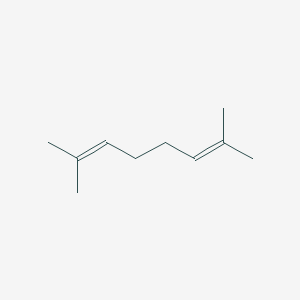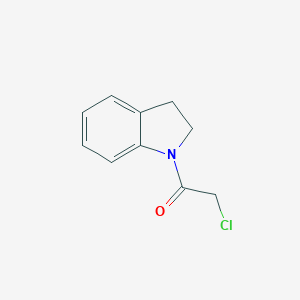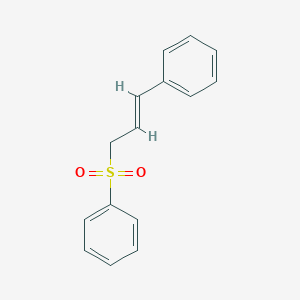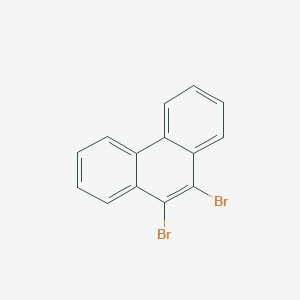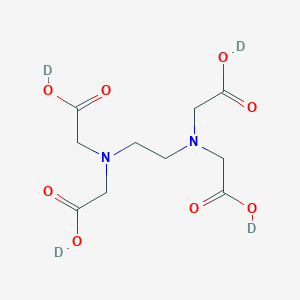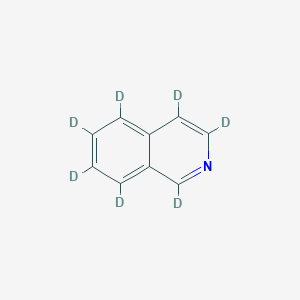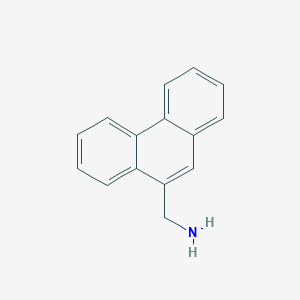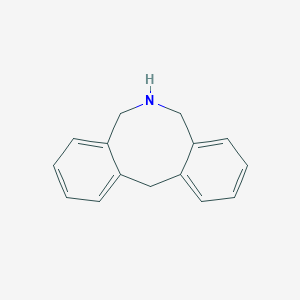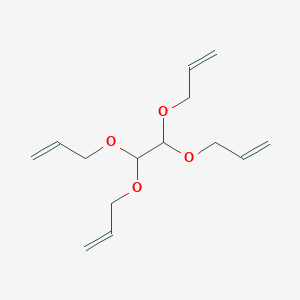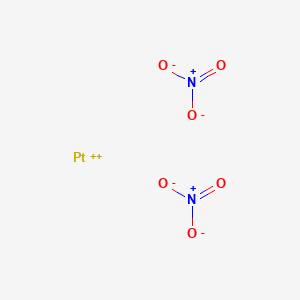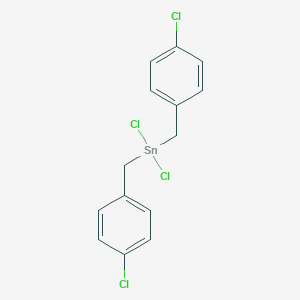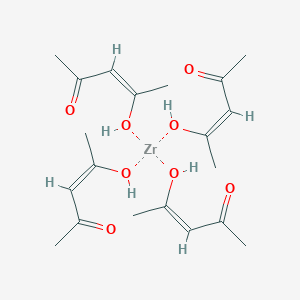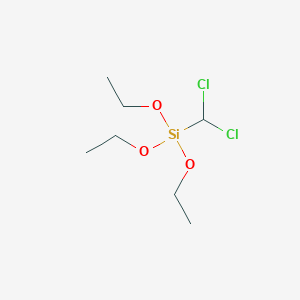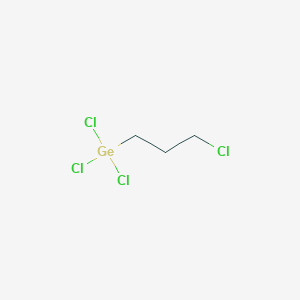
3-Chloropropyltrichlorogermane
概要
説明
3-Chloropropyltrichlorogermane is an organogermanium compound with the molecular formula C₃H₆Cl₄Ge. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and materials science. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloropropyltrichlorogermane can be synthesized through the reaction of trichlorogermane with allyl chloride in the presence of a platinum-containing catalyst. The reaction typically occurs under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows: [ \text{GeCl}_3 + \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{ClCH}_2\text{CH}_2\text{CH}_2\text{GeCl}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Chloropropyltrichlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form organogermanium hydrides.
Oxidation Reactions: Oxidation can lead to the formation of germanium oxides or other higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride are typical reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products:
Substitution: Formation of various organogermanium compounds.
Reduction: Production of germanium hydrides.
Oxidation: Generation of germanium oxides.
科学的研究の応用
3-Chloropropyltrichlorogermane finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 3-Chloropropyltrichlorogermane involves its ability to form stable bonds with various organic and inorganic substrates. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities. These interactions are facilitated by the presence of reactive chlorine atoms and the germanium center, which can participate in various chemical transformations.
類似化合物との比較
3-Chloropropyltrichlorosilane: Similar in structure but contains silicon instead of germanium.
3-Chloropropyltrimethoxysilane: Contains methoxy groups instead of chlorine atoms.
3-Chloropropyltriethoxysilane: Contains ethoxy groups instead of chlorine atoms.
Uniqueness: 3-Chloropropyltrichlorogermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon analogs. Germanium-containing compounds often exhibit different reactivity patterns and can form more stable complexes with certain substrates, making them valuable in specific applications where silicon compounds may not be as effective.
特性
IUPAC Name |
trichloro(3-chloropropyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Ge/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMCKNZBNFKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531922 | |
| Record name | Trichloro(3-chloropropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19268-40-7 | |
| Record name | Trichloro(3-chloropropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


